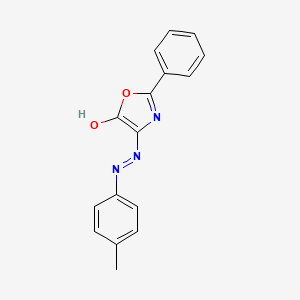
4H-Oxazol-5-one, 2-phenyl-4-(p-tolylhydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Oxazol-5-on, 2-Phenyl-4-(p-Tolylhydrazono)- ist eine heterocyclische Verbindung, die zur Oxazolon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Oxazolonring beinhaltet, der mit Phenyl- und p-Tolylhydrazonogruppen substituiert ist.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 4H-Oxazol-5-on, 2-Phenyl-4-(p-Tolylhydrazono)- beinhaltet typischerweise die Cyclokondensation geeigneter Vorläufer. Eine übliche Methode ist die Erlenmeyer-Synthese, die die Reaktion von N-acylierten Glycin-Derivaten mit Aldehyden in Gegenwart von Essigsäureanhydrid und Natriumacetat beinhaltet . Diese Methode liefert den Oxazolonring durch einen Dehydratationsprozess.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator umfassen, um höhere Ausbeuten und Reinheit zu erzielen.
Chemische Reaktionsanalyse
Arten von Reaktionen: 4H-Oxazol-5-on, 2-Phenyl-4-(p-Tolylhyd
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: Similar in structure but with different substituents, leading to varied biological activities.
2-(2,4-Dinitrophenyl)hydrazono-4-oxo-thiazolidine derivatives: These compounds share the hydrazono group but differ in the heterocyclic ring structure.
Uniqueness
4-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]-2-PHENYL-1,3-OXAZOL-5-ONE is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H13N3O2 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)18-19-14-16(20)21-15(17-14)12-5-3-2-4-6-12/h2-10,20H,1H3 |
InChI-Schlüssel |
XUPDCQUZPMCZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


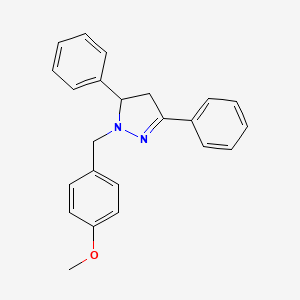
![4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol](/img/structure/B11073286.png)
![ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11073291.png)
![3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11073294.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)
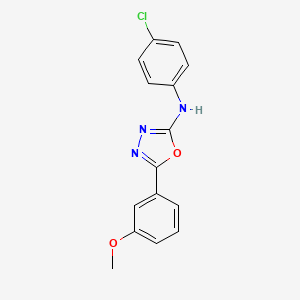
![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)
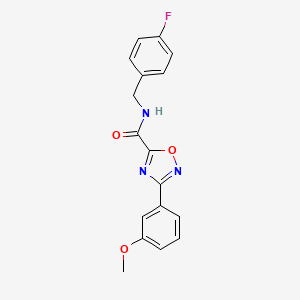
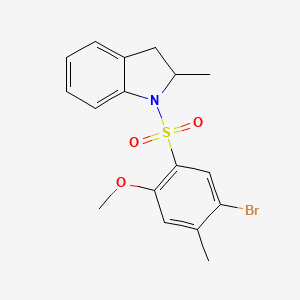
![4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11073322.png)
![4-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11073324.png)
![1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11073331.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11073340.png)
